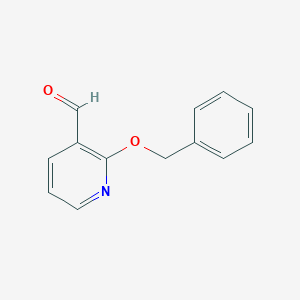
2-Benzyloxy-3-pyridinecarbaldehyde
Descripción general
Descripción
2-Benzyloxy-3-pyridinecarbaldehyde is a chemical compound that is part of a broader class of organic molecules known for their utility in the synthesis of various heterocyclic structures. The compound features a pyridine ring, which is a common motif in many pharmaceuticals and agrochemicals, and an aldehyde functional group, which is often used in condensation reactions to form carbon-carbon bonds.
Synthesis Analysis
The synthesis of related heterocyclic carbaldehydes has been explored through various methods. For instance, a one-pot synthesis approach has been used to create benzo[c]carbazoles from 2-chloroindole-3-carbaldehydes and styrenes, which involves photochemical annulations . Another study describes the synthesis of pyrido[1,2-a]benzimidazole derivatives from aromatic aldehydes and pyridine, indicating the versatility of pyridinecarbaldehydes in multicomponent reactions . Additionally, a method for synthesizing β-benzyl-substituted heterocyclic carbaldehydes via direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been developed, showcasing the potential for direct functionalization of such compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 2-benzyloxy-3-pyridinecarbaldehyde can be quite complex. For example, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate has been determined, revealing a dimeric structure with a row of five fused rings . This highlights the potential for 2-benzyloxy-3-pyridinecarbaldehyde to form complex structures with metals, which could be useful in materials science or catalysis.
Chemical Reactions Analysis
Pyridinecarbaldehydes can undergo various chemical reactions. They can be used to synthesize pyridyl analogues of dihydro-1,4-benzothiazine or benzoxazine carbaldehydes, which are synthesized through high-yielding routes . The reactivity of pyridinecarbaldehyde oximes with zinc(II) carboxylate has been studied, leading to the formation of dinuclear and trinuclear complexes, depending on the position of the oxime group . These studies demonstrate the reactivity of pyridinecarbaldehyde derivatives in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzyloxy-3-pyridinecarbaldehyde and related compounds can be inferred from studies on similar molecules. For instance, the complexation of a ligand derived from 2-pyridinecarbaldehyde with cadmium(II) has been investigated, providing insights into the coordination chemistry and potential applications of such compounds . Additionally, the reactions of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements have been explored, revealing the formation of oximates with potential applications in materials science .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Complex Formation
One study by Hakimi et al. (2013) investigated the complexation of a ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, which yielded a cadmium iodide complex characterized by X-ray diffraction. This complex showed a distorted octahedral geometry and was found to incorporate several hydrogen bonds in its crystal structure, indicating potential applications in the development of new materials with specific molecular architectures (Hakimi et al., 2013).
Organic Synthesis Methodologies
Ágai et al. (2004) described a scalable and environmentally benign synthesis of 2- and 4-substituted benzylpiperidines. This method involved the deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)-methanols and is significant for the synthesis of complex organic molecules, which could be crucial for pharmaceutical synthesis and material science (Ágai et al., 2004).
Catalysis and Material Science
Maleki (2014) reported the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot three-component reaction using Fe3O4@SiO2–OSO3H as a catalyst. This study highlights the potential of 2-Benzyloxy-3-pyridinecarbaldehyde derivatives in facilitating complex reactions under mild conditions, indicating their usefulness in green chemistry and catalysis applications (Maleki, 2014).
Antibacterial Activity
Govori et al. (2013) investigated the antibacterial activity of some coumarine derivatives synthesized from 2-Benzyloxy-3-pyridinecarbaldehyde. This study demonstrated moderate to high activity against several bacteria strains, suggesting potential applications in developing new antibacterial agents (Govori et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propiedades
IUPAC Name |
2-phenylmethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVNZBUTFREOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-3-pyridinecarbaldehyde | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


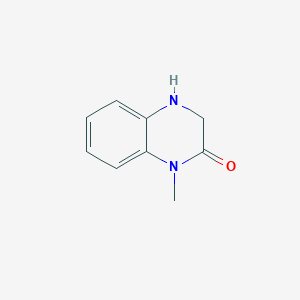
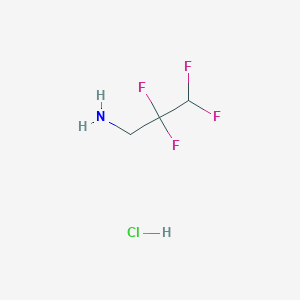
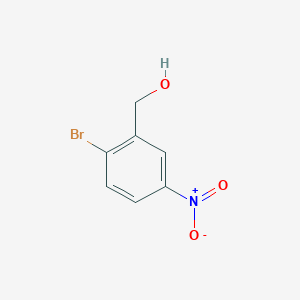
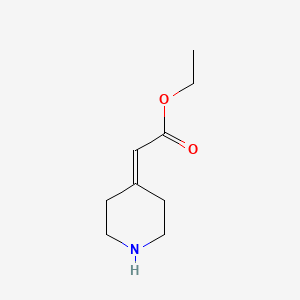
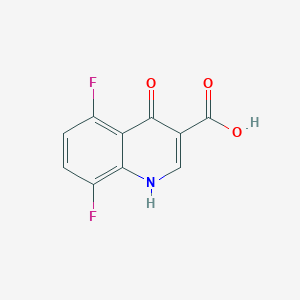

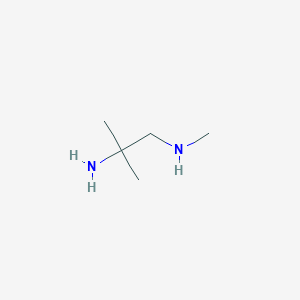
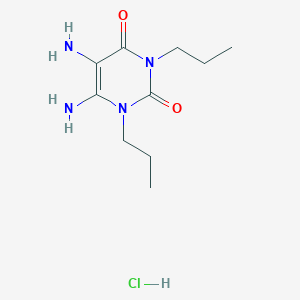
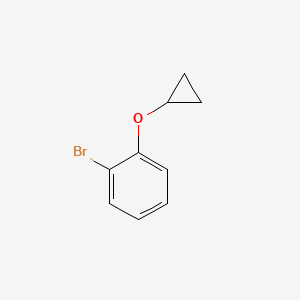

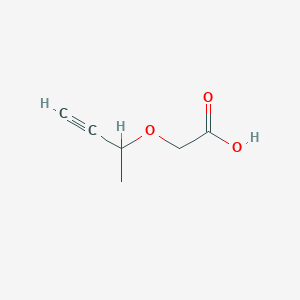

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)